2-Cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide is a cyclic derivative of 3-hydroxy-2-cyanoalk-2-enamides. [] It is characterized by the presence of a tetrahydrofuran ring attached to the nitrogen atom of the acetamide group. [] This compound has been studied in the context of solvent-dependent (Z)/(E)-isomerism, demonstrating its structural flexibility. []
The compound is identified by the Chemical Abstracts Service (CAS) number 324546-22-7. It falls under the category of organic compounds, specifically those containing amides, nitriles, and cyclic ethers. The presence of the tetrahydrofuran ring is significant as it contributes to the compound's reactivity and solubility properties.
The synthesis of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves the reaction of tetrahydrofuran derivatives with appropriate acylating agents and cyanide sources. While specific synthetic routes may vary, a common approach includes:
Key parameters that influence the synthesis include temperature, reaction time, and solvent choice, which can affect yield and purity.
The molecular structure of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide features several notable characteristics:
The InChI representation of this compound is InChI=1S/C8H12N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h7H,1-3,5-6H2,(H,10,11)
.
2-Cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo several chemical reactions due to its functional groups:
Each reaction's efficiency depends on specific conditions such as temperature, solvent, catalysts, and reactant concentrations.
The mechanism of action for 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide largely depends on its interactions at the molecular level:
The physical and chemical properties of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide include:
Additional data such as boiling point or specific heat capacities may require experimental determination or literature references .
The applications of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide span various scientific domains:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4